2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group, difluoroacetamide moiety, and an isopropyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound, also known as 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle . This compound mimics the action of natural auxins and is primarily used as a herbicide .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins by inducing rapid, uncontrolled growth in plants . When applied to broad-leaf plants, it causes them to grow rapidly to the point of death . This makes it an effective herbicide, particularly for broad-leaf weeds .
Biochemical Pathways
The compound affects the normal biochemical pathways of plants by mimicking the action of natural auxins . Auxins regulate cell division, elongation, and differentiation . When this compound is introduced, it disrupts these processes, leading to uncontrolled growth and eventually the death of the plant .
Pharmacokinetics
Like other synthetic auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant, where it interferes with normal growth processes .
Result of Action
The primary result of the action of this compound is the death of broad-leaf plants . By mimicking natural auxins, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,2-difluoroacetamide.
Etherification: The phenol is etherified with 2,2-difluoroacetamide under basic conditions to form the intermediate compound.
Amidation: The intermediate is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and purification steps to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Oxidation of the methyl group yields 4-chloro-2-methylbenzoic acid derivatives.
Reduction: Reduction of the amide group results in the corresponding amine.
Substitution: Substitution of the chloro group can produce various phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a herbicide, influencing plant growth by mimicking natural plant hormones.
Medicine: Research explores its potential as an anti-inflammatory agent and its effects on various biological pathways.
Industry: It is used in the formulation of agrochemicals and other industrial products.
Comparison with Similar Compounds
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure but lacks the difluoroacetamide moiety.
2,4-D (2,4-dichlorophenoxyacetic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy ring.
Mecoprop: Contains a similar phenoxy group but with different substituents.
Uniqueness: 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(2)16-11(17)12(14,15)18-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCFGZKGDPNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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